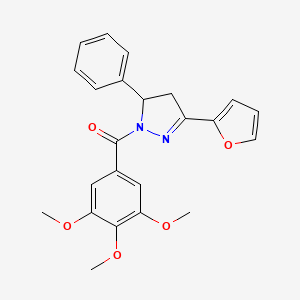

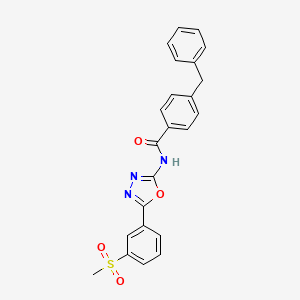

![molecular formula C18H15NOS B2513808 2-[(4-Methylbenzyl)sulfanyl]-3-quinolinecarbaldehyde CAS No. 478065-50-8](/img/structure/B2513808.png)

2-[(4-Methylbenzyl)sulfanyl]-3-quinolinecarbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Methylbenzyl)sulfanyl]-3-quinolinecarbaldehyde is a chemical compound with the molecular formula C18H15NOS . It has an average mass of 293.383 Da and a monoisotopic mass of 293.087433 Da .

Molecular Structure Analysis

The molecular structure of 2-[(4-Methylbenzyl)sulfanyl]-3-quinolinecarbaldehyde consists of a quinoline ring attached to a carbaldehyde group and a sulfanyl group linked to a 4-methylbenzyl group .Scientific Research Applications

Synthesis and Structural Analysis

The compound 2-[(4-Methylbenzyl)sulfanyl]-3-quinolinecarbaldehyde has been a point of interest in various scientific research contexts, particularly in the synthesis and structural analysis of complex organic compounds. For instance, Kozlov and Basalaeva (2003) demonstrated the synthesis of 3-aryl-1-methylbenzo[f]quinolines through three-component condensation, highlighting the versatile nature of quinoline derivatives in synthetic organic chemistry (Kozlov & Basalaeva, 2003). Similarly, Jampílek et al. (2004) synthesized specific quinoline derivatives as potential antileukotrienic agents, emphasizing the potential therapeutic applications of such compounds (Jampílek et al., 2004).

Spectroscopic and Electrochemical Characterization

In addition to synthesis, the compound's derivatives have been a subject of spectroscopic and electrochemical characterization. Wantulok et al. (2020) presented a comprehensive study on the synthesis of selected quinolinecarbaldehydes and their Schiff base derivatives. They conducted an in-depth spectroscopic characterization and investigated the electrochemical properties of these compounds, revealing a strong correlation between chemical structure and electrochemical potentials (Wantulok et al., 2020).

Photophysical Properties

Bogza et al. (2018) explored the optical properties of 2-functionally substituted thieno[3,2-c]quinolines, providing insights into their fluorescence quantum yields and establishing structure-optical property relationships. These findings are crucial for potential applications of quinoline derivatives in optoelectronic devices (Bogza et al., 2018).

Antioxidant Activities

Quinoline derivatives have also been evaluated for their antioxidant activities. Zhang et al. (2013) designed and synthesized a series of 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives and evaluated their in vitro antioxidant activities. Their findings indicated that these compounds exhibited promising antioxidant properties, comparable to commercial antioxidants (Zhang et al., 2013).

properties

IUPAC Name |

2-[(4-methylphenyl)methylsulfanyl]quinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NOS/c1-13-6-8-14(9-7-13)12-21-18-16(11-20)10-15-4-2-3-5-17(15)19-18/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUISWUAQBDQKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C=C2C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Methylbenzyl)sulfanyl]-3-quinolinecarbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2513733.png)

![N-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2513734.png)

![7-{[isobutyryl(4-methylphenyl)amino]methyl}-N-(4-methylphenyl)-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxamide](/img/structure/B2513737.png)

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2513738.png)

![Ethyl 4-(2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2513739.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2513743.png)